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molecular formula C11H16ClN B080505 4-Phenylpiperidine hydrochloride CAS No. 10272-49-8

4-Phenylpiperidine hydrochloride

Cat. No. B080505
M. Wt: 197.7 g/mol
InChI Key: UPZJLQCUYUTZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355642B1

Procedure details

1,2,3,6-Tetrahydro-4-phenylpyridine hydrochloride (200 mg, 1.0 mmol) and 10% palladium-carbon (30 mg) were stirred in methanol (2 ml) for 19 hours in an atmosphere of hydrogen. The reaction solution was filtered and the resulting residue was thoroughly washed with methanol. Then the filtrate and washed solution were combined and evaporated under a reduced pressure to obtain 190 mg of the title compound (0.95 mmol, 93% in yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>CO.[C].[Pd]>[ClH:1].[C:2]1([CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C=1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
30 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
WASH
Type
WASH
Details
the resulting residue was thoroughly washed with methanol
WASH
Type
WASH
Details
Then the filtrate and washed solution
CUSTOM
Type
CUSTOM
Details
evaporated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.95 mmol
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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